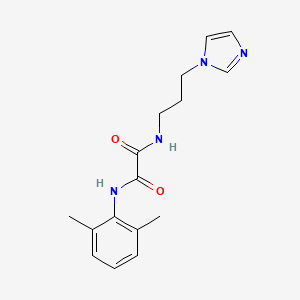

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-12-5-3-6-13(2)14(12)19-16(22)15(21)18-7-4-9-20-10-8-17-11-20/h3,5-6,8,10-11H,4,7,9H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDDWEZPWNZGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the cyclization of glyoxal and ammonia, forming the imidazole core.

Attachment of the propyl chain: The imidazole ring is then alkylated with a propyl halide under basic conditions.

Formation of the oxalamide linkage: The final step involves the reaction of the alkylated imidazole with 2,6-dimethylphenyl isocyanate to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The propyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of amines from the oxalamide linkage.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing imidazole and oxalamide moieties exhibit significant anticancer properties. For instance, studies on related imidazole derivatives have shown their efficacy against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study reported that imidazole-containing complexes exhibited cytotoxic effects on K562 chronic myeloid leukemia cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. The presence of the imidazole ring enhances the ability to interact with biological targets, making it effective against a range of pathogens.

- Case Study : Compounds similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values were recorded as low as 40 µg/mL for certain strains, indicating strong antibacterial activity .

Metal Complex Formation

The oxalamide moiety in this compound allows for the formation of metal complexes that can exhibit unique structural and electronic properties. These complexes can be synthesized with transition metals such as copper(II), nickel(II), and cobalt(II).

- Structural Insights : Studies have shown that these metal complexes often adopt octahedral geometries, which can influence their reactivity and stability. For example, copper(II) complexes derived from imidazole-based ligands have been characterized using spectroscopic techniques like UV-vis and EPR .

Catalytic Activity

The metal complexes formed with N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide have been explored for their catalytic properties in organic reactions.

- Example : Transition metal complexes have been reported to catalyze oxidation reactions effectively, showcasing their potential in synthetic organic chemistry .

Corrosion Inhibition

Research indicates that oxalamide derivatives can serve as effective corrosion inhibitors for metals in acidic environments. The presence of nitrogen atoms in the ligand facilitates adsorption onto metal surfaces, forming protective layers.

- Performance Metrics : A study highlighted the corrosion inhibition efficiency of related oxalamides in carbon steel, demonstrating significant reductions in corrosion rates under controlled conditions .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | Effective against K562 cells; MIC values < 50 µg/mL |

| Coordination Chemistry | Formation of metal complexes with transition metals | Octahedral geometry; catalytic activity reported |

| Materials Science | Corrosion inhibition for metals | Significant reduction in corrosion rates |

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The oxalamide linkage may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other imidazole derivatives, but its unique substitution pattern distinguishes it. Below is a comparative analysis based on available

Table 1: Key Structural Features of Related Compounds

Key Differences:

Functional Groups: Unlike the nitro-substituted imidazoles in (e.g., 16773-52-7 and 14419-11-5), the target compound lacks nitro groups, which are often associated with antimicrobial or antiparasitic activity.

Linker Chemistry : The propyl linker in the target compound contrasts with the hydroxypropyl or epoxide linkers in related structures. This difference could influence pharmacokinetic properties such as metabolic stability or membrane permeability.

Aromatic Substituents : The 2,6-dimethylphenyl group provides steric bulk and lipophilicity, which may affect solubility compared to simpler aryl or alkyl substituents in other imidazoles.

Research Findings and Pharmacological Implications

While direct pharmacological data for N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide are unavailable in the provided evidence, structural analogs offer insights:

- Imidazole Derivatives: Nitroimidazoles (e.g., metronidazole analogs) are well-known for antimicrobial activity, but the absence of nitro groups in the target compound suggests divergent applications, possibly in enzyme inhibition or receptor modulation .

- Oxalamide Functionality : Oxalamides are rare in pharmaceuticals but are explored in materials science for self-assembly or coordination chemistry. The rigidity of the oxalamide backbone might stabilize intermolecular interactions in crystalline phases, a property that could be studied using crystallographic tools like ORTEP-3 .

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure features an imidazole ring and an oxalamide linkage, which are crucial for its biological interactions. The IUPAC name is N'-(2,6-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide, with the molecular formula .

The biological activity of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide is primarily attributed to its interaction with various biological targets:

- Metal Ion Interaction : The imidazole ring can coordinate with metal ions, influencing enzyme activity and potentially inhibiting metalloproteins.

- Enzyme Inhibition : The oxalamide moiety may enhance binding affinity to specific enzymes, leading to inhibition of their activity .

Antitumor Activity

Imidazole-containing compounds have been investigated for their antitumor effects. In vitro assays indicate that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, 2-[2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl]acetohydrazide derivatives demonstrated IC50 values ranging from 4 to 17 μM against multiple cancer types . This suggests that N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide could also be explored for similar antitumor activities.

Comparative Studies

To understand the uniqueness of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Linkage Type | Notable Activity |

|---|---|---|

| N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)acetamide | Acetamide | Moderate cytotoxicity |

| N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)urea | Urea | Antiviral properties |

The oxalamide linkage in the target compound may confer distinct biological properties that are not observed in acetamide or urea analogs .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various imidazole derivatives found that compounds with oxalamide linkages exhibited enhanced binding to target proteins compared to those without such linkages. This suggests that the structural features of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide may improve its efficacy as a therapeutic agent .

Study 2: Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications on the imidazole ring significantly affect the biological activity of related compounds. For instance, substituents on the phenyl group can alter potency against specific targets. Understanding these relationships will be crucial for optimizing N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide for therapeutic use .

Q & A

Q. Table 1: Comparative Synthesis Conditions

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR data be resolved?

Methodological Answer:

- 1H NMR : Critical for confirming the imidazole proton (δ 7.80–7.44 ppm) and dimethylphenyl group (δ 2.23–2.15 ppm). Overlapping signals (e.g., propyl chain protons) require 2D NMR (COSY, HSQC) for resolution .

- LCMS/HRMS : Validates molecular weight (e.g., ESI-MS m/z ~392.2) and detects impurities .

- IR Spectroscopy : Confirms carbonyl stretches (~1650 cm⁻¹ for oxalamide) .

Resolving Data Contradictions:

- Deuterated solvent effects : For example, DMSO-d₆ may cause peak broadening; verify assignments using D₂O exchange experiments .

- Temperature-dependent NMR : Elevated temperatures (e.g., 50°C) resolve dynamic rotational barriers in the propyl chain .

Advanced: How can researchers design experiments to evaluate the compound's interactions with biological targets, considering structural analogs?

Methodological Answer:

- Target Selection : Prioritize receptors/enzymes with conserved binding pockets for oxalamide derivatives (e.g., prostaglandin receptors, GPCRs) .

- Competitive Binding Assays : Use fluorescence polarization or SPR to measure affinity against known ligands.

- Metabolite Tracking : Monitor metabolites like N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)oxalamide (via LC-MS/MS) to assess metabolic stability .

Structural Insights:

- Bioisosteric replacements : Replace the imidazole with pyrazole (as in ) to modulate selectivity .

- Docking simulations : Use software like AutoDock Vina to predict binding modes to homology models of target proteins .

Advanced: What strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- Formulation Adjustments : Use PEGylated nanoparticles to enhance solubility and bioavailability .

- Species-Specific Metabolism : Compare metabolite profiles in human vs. rodent hepatocytes to validate translational relevance .

Basic: What are the critical stability parameters for this compound under varying storage conditions?

Methodological Answer:

Q. Table 2: Stability Profile

Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with biological activity .

- MD Simulations : Run 100-ns trajectories to assess conformational flexibility of the propyl-imidazole linker .

- Fragment-Based Design : Replace the 2,6-dimethylphenyl group with bioisosteres (e.g., 2-thienyl) and calculate ΔG binding using MM-GBSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.